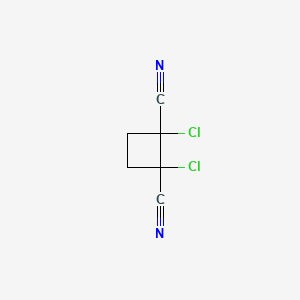
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole is a chemical compound with the molecular formula C13H9FN2O It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and salicylaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under basic conditions to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tubulin, leading to disruption of microtubule dynamics and cell cycle arrest
Pathways: The compound affects pathways involved in cell division and apoptosis, making it a potential anti-cancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Another fluorinated compound with similar structural features but different biological activities
2-Hydroxy-5-fluorobenzaldehyde: Shares the hydroxy and fluoro substituents but differs in its aldehyde functional group.
Uniqueness
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific biological activities not seen in simpler fluorinated phenols or acetophenones. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C13H9FN2O |
|---|---|
Molekulargewicht |
228.22 g/mol |
IUPAC-Name |
2-(6-fluoro-1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H9FN2O/c14-8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,16) |
InChI-Schlüssel |
LJYGBDFLJBIMGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)








